2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

Stability profiling Dissociation constants Regioisomeric differentiation

2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 956918-99-3) is a heterocyclic compound that integrates a 6-methoxyquinoline ring system with a thiazolidine-4-carboxylic acid moiety. It belongs to the class of 2-aryl-thiazolidine-4-carboxylic acids, a family widely studied for bioisosteric replacement, cysteine prodrug design, and enzyme-substrate interactions.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
Cat. No. B13635820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O
InChIInChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18)
InChIKeyOXSIGZXEVCVMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid: Structure, Class, and Core Procurement-Relevant Properties


2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 956918-99-3) is a heterocyclic compound that integrates a 6-methoxyquinoline ring system with a thiazolidine-4-carboxylic acid moiety. It belongs to the class of 2-aryl-thiazolidine-4-carboxylic acids, a family widely studied for bioisosteric replacement, cysteine prodrug design, and enzyme-substrate interactions [1]. The compound carries a defined C-4 stereocenter (R-configuration), a molecular formula of C14H14N2O3S, a molecular weight of 290.34 g/mol, a computed XLogP3-AA of -0.5, and 2 hydrogen-bond donors with 6 hydrogen-bond acceptors [2]. These physicochemical properties differentiate it from simpler 2-aryl analogs lacking the electron-rich methoxyquinoline substituent.

Why Generic 2-Aryl-Thiazolidine-4-carboxylic Acids Cannot Replace 2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid in Precision Research


Generic substitution is not viable because the position and electronic nature of the quinoline substitution directly control the compound's aqueous stability, dissociation behavior, and biological target engagement. The stability of 2-aryl-thiazolidine-4-carboxylic acids decreases as the substituent becomes bulkier and more electron-donating, with decomposition rates varying orders of magnitude across analogs [1]. The 6-methoxyquinolin-2-yl substituent introduces a nitrogen atom at the quinoline 2-position that alters the imino nitrogen pKa and the zwitterion equilibrium, properties absent in 2-phenyl or 4-chlorophenyl analogs [2]. Furthermore, the specific 6-methoxy substitution pattern confers distinct P450 enzymatic recognition, as demonstrated by luciferin-4A (the 4,5-dihydrothiazole analog): CYP4A11 catalyzes O-demethylation with a Vmax of ~40 pmol/min/mg protein and a Hill coefficient of 1.24, while CYP4F2, CYP4F3B, and CYP4F12 show negligible activity [3]. Compounds with a differently positioned methoxy group or a non-quinoline aryl ring fail to reproduce this isoform selectivity profile, making the 6-methoxyquinolin-2-yl scaffold irreplaceable for CYP4A11-targeted probe development.

Quantitative Differentiation of 2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid from its Closest Structural Comparators


Quinoline-2-yl vs. Quinoline-4-yl Attachment: Aqueous Stability and Dissociation Behavior Differentiate the 2-Regioisomer

The stability order for (4R)-thiazolidine-4-carboxylic acid derivatives follows: 2-carboxyl derivative > the free acid > 2-alkyl > 2-aryl > 2,2-dialkyl. Within the 2-aryl sub-class, bulkier and more electron-donating substituents accelerate decomposition [1]. The target compound places the quinoline nitrogen at position 2, adjacent to the thiazolidine ring, generating a distinct electronic environment compared to the quinolin-4-yl analog (2-(quinolin-4-yl)thiazolidine-4-carboxylic acid, MW 260.31). The methoxy group at position 6 further increases electron density on the quinoline ring, which directly influences the imino nitrogen dissociation constant [2]. This means the 2-yl regioisomer will exhibit different protolytic equilibria and aqueous stability half-lives than the 3-yl or 4-yl quinoline-substituted variants, a critical consideration during buffer preparation, long-term storage, and biological assay design.

Stability profiling Dissociation constants Regioisomeric differentiation

CYP4A11 Substrate Selectivity: The 6-Methoxyquinoline-Thiazolidine Scaffold Enables Isoform-Specific O-Demethylation

The 4,5-dihydrothiazole analog (luciferin-4A) is a validated luminogenic probe substrate for CYP4A11. In human liver microsomes (HLMs), luciferin-4A O-demethylation proceeds with a Vmax of 39.7 pmol/min/mg protein and an S50 of 43.2 μM (Hill coefficient 1.24); in human renal microsomes (HRMs), Vmax is 39.4 pmol/min/mg protein with an S50 of 33.8 μM (Hill coefficient 1.34) [1]. The reaction is exclusively inhibited by the CYP4 inhibitor HET0016 among tested CYP-selective inhibitors, and anti-CYP4A11 antibody nearly abolishes the activity [1]. Luciferin-4A O-demethylase activity correlates with lauric acid ω-hydroxylase activity (r = 0.904, P < 0.0001), the established CYP4A11 marker [1]. The target compound, bearing the identical 6-methoxyquinolin-2-yl pharmacophore but with a fully saturated thiazolidine instead of 4,5-dihydrothiazole, offers a distinct oxidation state of the heterocyclic ring. This saturation difference is expected to alter the electronic properties of the thiazolidine nitrogen involved in CYP binding, potentially shifting the substrate affinity (S50) and Vmax compared to luciferin-4A, thereby providing a complementary tool for SAR studies around the thiazolidine ring oxidation state.

CYP4A11 probe Cytochrome P450 Isoform selectivity Luminogenic substrate

CYP Isoform Selectivity: Epalrestat Inhibition Profile Defines CYP4A11 Dominance Over CYP4F Subfamily Members

Epalrestat, a clinically used aldose reductase inhibitor, was identified as a highly selective CYP4A11 inhibitor using luciferin-4A as the probe substrate. Against recombinant CYP4A11, epalrestat achieved an IC50 of 1.82 μM, which is at least 10-fold more potent than its inhibition of CYP4F2, CYP4F3B, and CYP4F12 [1]. In human tissue microsomes, epalrestat inhibited CYP4A11-mediated luciferin-4A O-demethylation with an IC50 of 0.913 μM in HLMs and 0.659 μM in HRMs [1]. By contrast, the broad-spectrum CYP4 inhibitor HET0016 inhibited both CYP4A11 and CYP4F2 with similar potency (IC50 0.0137–0.0182 μM), and 17-octadecynoic acid reduced activities of CYP4A11, CYP4F2, CYP4F3B, and CYP4F12 to comparable extents (IC50 5.70–17.7 μM) [1]. The target compound, with the identical 6-methoxyquinolin-2-yl recognition element, can serve as a scaffold for developing CYP4A11-selective inhibitors, where the thiazolidine saturation state provides an additional handle for tuning inhibitor potency and isoform selectivity relative to the dihydrothiazole-based epalrestat competition assay.

CYP4A11 inhibition Epalrestat Isoform selectivity Drug metabolism

Stereochemical Definition: (4R) Configuration Provides Distinct Diastereomeric Profile vs. Racemic or (4S) Analogs

2-Aryl-thiazolidine-4-carboxylic acids exist as diastereomeric mixtures due to the creation of a new chiral center at C-2 upon thiazolidine ring formation from L-cysteine and an aldehyde [1]. The target compound is specified as the (4R) enantiomer, but the C-2 stereochemistry (R/S) is not stereodefined in most commercially available lots, resulting in a mixture of (2R,4R) and (2S,4R) diastereomers [2]. Published syntheses of 2-aryl-thiazolidine-4-carboxylic acids using L-Cysteine in aqueous DMSO/NaHCO3 yield (2R/2S,4R) mixtures, with the diastereomeric ratio influenced by the aryl aldehyde substituent [3]. NMR spectroscopy can distinguish these diastereomers, and the substituent electronic character affects the diastereomeric ratio [1]. The defined (4R) stereochemistry ensures consistent interactions with chiral biological environments (e.g., enzyme active sites, receptor binding pockets), whereas (4S) analogs or racemic mixtures would generate different binding geometries and potentially confounded biological readouts.

Stereochemistry Diastereomers Chiral resolution Structure-activity relationship

Molecular Descriptor Differentiation vs. 2-(Quinolin-4-yl)thiazolidine-4-carboxylic Acid: LogP, MW, HBA/HBD Divergence

The target compound differs substantially from the structurally closest quinoline-thiazolidine analog, 2-(quinolin-4-yl)thiazolidine-4-carboxylic acid (CAS 1029799-83-4). The target has a molecular weight of 290.34 g/mol vs. 260.31 g/mol for the 4-yl analog, reflecting the additional methoxy substituent (+30 Da) [1]. The computed XLogP3-AA of -0.5 for the target, combined with 2 hydrogen-bond donors and 6 hydrogen-bond acceptors, produces a markedly different solubility and permeability profile compared to the 4-yl analog (which lacks the methoxy group and has a different quinoline attachment point) [1]. The 6-methoxyquinoline ring introduces a third rotatable bond and increases the topological polar surface area relative to the unsubstituted quinoline analog. These descriptor shifts translate directly into different behavior in Caco-2 permeability screens, plasma protein binding assays, and aqueous solubility determinations, making the two compounds non-interchangeable in any assay where molecular recognition or physicochemical filtering is operative.

Physicochemical properties LogP Hydrogen bonding Library design

Luciferin-4A Correlation: The 6-Methoxyquinoline-Thiazolidine Scaffold's Proven Utility as a CYP4A11 Marker in Human Tissue Microsomes

The 4,5-dihydrothiazole analog luciferin-4A has been rigorously validated as a CYP4A11-selective probe. The O-demethylase activity of luciferin-4A in human liver microsomes (HLMs) shows a statistically significant correlation with lauric acid ω-hydroxylase activity (r = 0.904, P < 0.0001), the gold-standard CYP4A11 marker [1]. Inhibition studies confirmed that HET0016 (a CYP4 inhibitor) exclusively inhibited luciferin-4A O-demethylation by both HLMs and HRMs, while anti-CYP4A11 antibody nearly abolished the activity in both tissue microsomes [1]. The target compound, bearing the identical 6-methoxyquinolin-2-yl group but with a saturated thiazolidine ring, serves as the direct synthetic precursor or structural analog to luciferin-4A. The O-demethylation at the 6-methoxy position is the critical enzymatic readout; the thiazolidine saturation state is expected to modulate the Vmax and S50 parameters relative to luciferin-4A, creating an opportunity for systematic SAR exploration of ring oxidation state effects on CYP4A11 substrate recognition.

CYP4A11 biomarker Human liver microsomes Lauric acid ω-hydroxylase Probe substrate validation

Validated Application Scenarios for 2-(6-Methoxyquinolin-2-yl)-1,3-Thiazolidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


CYP4A11 Substrate Specificity SAR: Probing the Effect of Heterocycle Saturation on P450 Recognition

Use this compound as the fully saturated thiazolidine analog to luciferin-4A in head-to-head CYP4A11 O-demethylation kinetic experiments. Prepare matched concentration series of both compounds in HLMs or HRMs with NADPH regeneration, and compare Vmax, S50, and Hill coefficients to quantify how thiazolidine ring saturation (C-S single bond) vs. 4,5-dihydrothiazole (C=N double bond) affects substrate turnover [1]. The difference in electronic properties at the thiazolidine nitrogen will alter CYP4A11 binding affinity, making this a critical SAR dimension for designing next-generation luminogenic probes with altered kinetic windows.

CYP4A11-Selective Inhibitor Design: Epalrestat Competitor Scaffold Optimization

Employ this compound as a core scaffold for designing CYP4A11 inhibitors with tuned selectivity profiles. The established epalrestat selectivity window (IC50 CYP4A11 = 1.82 μM vs. CYP4F2/3B/12 IC50 > 18.2 μM, ≥10-fold selectivity [1]) defines the baseline for the 6-methoxyquinoline-2-yl pharmacophore. Introduce substituents at the thiazolidine 3-position (e.g., N-acyl, N-sulfonyl) and measure IC50 shifts against recombinant CYP4A11, CYP4F2, CYP4F3B, and CYP4F12 using luciferin-4A as the competing probe substrate. The goal is to improve upon the 10-fold selectivity ratio and reduce the IC50 below 1 μM while maintaining CYP4F counter-screening margins.

Compound Library Design: Physicochemical Property-Driven Selection for Lead-Likeness Optimization

In fragment-based or diversity-oriented screening library construction, incorporate this compound as a representative of the 6-methoxyquinoline-thiazolidine-4-carboxylic acid chemotype with characterized physicochemical descriptors (MW 290.34, XLogP3-AA -0.5, HBD 2, HBA 6 [1]). The +30 Da mass and additional hydrogen-bond acceptor (methoxy oxygen) distinguish it from the simpler quinolin-4-yl analog (MW 260.31 [2]), positioning it in a distinct property space for lead-likeness filtering. Use these computed descriptors to benchmark library diversity metrics and ensure that scaffold hopping does not inadvertently cluster compounds in non-drug-like property ranges.

Stereochemical Reference Standard: Establishing Diastereomeric Purity Methods for 2-Aryl-Thiazolidine-4-carboxylic Acids

Since commercial lots of this compound may contain variable (2R,4R)/(2S,4R) diastereomeric ratios due to non-stereodefined C-2 formation during L-cysteine + aldehyde condensation [3], implement a chiral HPLC or SFC method to resolve and quantify the diastereomeric composition before use in any stereosensitive assay. Use the (4R) configuration as the fixed stereochemical anchor and report the C-2 diastereomeric excess (de) for each lot. This is particularly important for enzymatic assays where the C-2 configuration influences active-site binding geometry, as the (2R,4R) and (2S,4R) diastereomers are expected to exhibit different Km or IC50 values.

Quote Request

Request a Quote for 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.